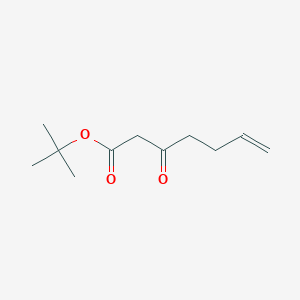

Tert-butyl 3-oxohept-6-enoate

Vue d'ensemble

Description

Tert-butyl 3-oxohept-6-enoate is a chemical compound with the molecular formula C11H18O3 . It is a type of ester, which are commonly used in a variety of chemical reactions due to their reactivity .

Synthesis Analysis

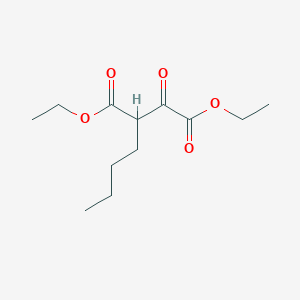

The synthesis of this compound can be achieved through enzymatic processes. For instance, a mutant alcohol dehydrogenase from Lactobacillus kefir has been used to efficiently synthesize this compound . The process involves the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to (S)-CHOH .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 198.26 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo enzymatic asymmetric reduction to form (S)-CHOH . This reaction is catalyzed by a mutant alcohol dehydrogenase from Lactobacillus kefir .Applications De Recherche Scientifique

Synthesis of Fluoroalkyl-Substituted Compounds

Tert-butyl 3-oxohept-6-enoate is utilized in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This process involves acylation and subsequent reactions with alkyl hydrazines, leading to the production of these fluorinated compounds on a multigram scale (Iminov et al., 2015).

Asymmetric Synthesis

This compound is integral in the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This method results in the creation of enantioenriched tert-butyl 3,3-diarylpropanoates, which are valuable building blocks in various synthetic applications (Paquin et al., 2005).

Preparation of Enamino Esters

In research, this compound is used to prepare mono-, di-, and trisubstituted tert-butyl 5-amino-4-alkenoates and tert-butyl 5-oxoalkanoates. These are achieved via conjugate addition of β-lithiated enamines to enoates, offering a novel route to these substances (Duhamel et al., 1991).

Synthesis of tert-Butanesulfinamides

This compound plays a role in the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides and other related compounds. This process is significant for producing chiral tert-butanesulfinyl compounds (Cogan et al., 1998).

Dihydroxylation of Acyclic Allylic Amines

This compound is also used in the aminohydroxylation and subsequent dihydroxylation of acyclic allylic amines. This process is vital for the asymmetric synthesis of complex sugar derivatives, demonstrating its versatility in synthetic organic chemistry (Csatayová et al., 2011).

Preparation of Cyclopent-1-enecarboxylates

The compound is instrumental in the preparation of cyclopent-1-enecarboxylates via an intramolecular Horner–Wadsworth–Emmons reaction. This method represents an efficient approach for synthesizing these important chemical structures (Krawczyk & Albrecht, 2009).

Synthesis of 4H-Chromene-2-carboxylic Acid

In the field of marine drug synthesis, this compound is used for synthesizing 4H-chromene-2-carboxylic acid derivatives. This process involves condensation reactions and is crucial for the structural-activity relationship studies of antitumor antibiotics (Li et al., 2013).

Synthesis of β-Amino Acid Derivatives

This compound is essential in synthesizing unsaturated β-amino acid derivatives. It involves conjugate addition and deprotection procedures, demonstrating its importance in the production of structurally diverse amino acids (Davies et al., 1997).

Liquid- and Solid-Phase Synthesis of Quinoxalines

This compound is employed in both liquid- and solid-phase syntheses of quinoxalines. This versatility highlights its role in facilitating diverse synthetic methodologies (Attanasi et al., 2001).

Asymmetric Synthesis of β-Pyridyl-β-Amino Acid Derivatives

The compound is critical in the asymmetric synthesis of β-pyridyl-β-amino acid derivatives. It is used in conjugate addition reactions, showcasing its utility in synthesizing complex organic molecules (Bull et al., 2002).

Synthesis of 3-Fluorofuran-2(5H)-ones

In the synthesis of 3-fluorofuran-2(5H)-ones, this compound is used for Z/E photoisomerisation and cyclisation of fluoroalk-2-enoates. This synthesis process highlights its application in creating fluorinated organic compounds (Pomeisl et al., 2007).

Free Radical Additions to Unsaturated Peroxy Compounds

The compound is involved in free radical additions to unsaturated peroxy compounds, leading to the synthesis of oxygenated heterocycles. This illustrates its role in creating complex cyclic structures (Maillard et al., 1985).

Synthesis of Cryptophycin-24

This compound is used in the total synthesis of cryptophycin-24, a component of cryptophycins. This highlights its application in the synthesis of bioactive molecules with potential pharmaceutical applications (Eggen et al., 2000).

Zinc- and Samarium-Promoted Substitution Reactions

This compound is used in zinc- and samarium-promoted substitution reactions, demonstrating its utility in facilitating diverse chemical transformations (Valiullina et al., 2018).

Cycloaddition Reactions with Nitrile Oxides

This compound is involved in cycloaddition reactions with nitrile oxides, forming isoxazoles and isoxazolines. This process showcases its role in synthesizing nitrogen-containing heterocycles (Ruano et al., 1999).

Mécanisme D'action

Orientations Futures

The future directions for research on Tert-butyl 3-oxohept-6-enoate could involve exploring its potential applications in the synthesis of other compounds. For instance, it could be used as a starting material in the synthesis of dipeptides . Additionally, its role in the synthesis of cholesterol-lowering drugs like atorvastatin and rosuvastatin could be further explored .

Propriétés

IUPAC Name |

tert-butyl 3-oxohept-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-5-6-7-9(12)8-10(13)14-11(2,3)4/h5H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGMZQAIQUOQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444694 | |

| Record name | 6-Heptenoic acid, 3-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87894-21-1 | |

| Record name | 6-Heptenoic acid, 3-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

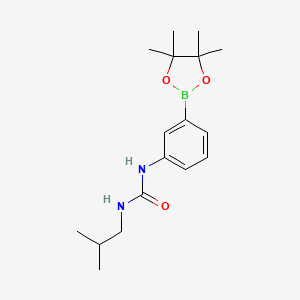

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone](/img/structure/B3058027.png)

![5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058037.png)

![B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B3058047.png)